dimethyl 1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Dimethyl 1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a triazole-based compound featuring a 5-chloro-2-methoxyphenyl substituent at the N(1) position and two methyl ester groups at C(4) and C(5). The chloro and methoxy substituents on the aryl group likely influence electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
dimethyl 1-(5-chloro-2-methoxyphenyl)triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O5/c1-20-9-5-4-7(14)6-8(9)17-11(13(19)22-3)10(15-16-17)12(18)21-2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYFHQJWPNILPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields.
Chemical Structure and Synthesis
The compound features a triazole ring substituted with a 5-chloro-2-methoxyphenyl group, which is known for imparting unique chemical properties. The synthesis typically involves:
- Cycloaddition Reaction : The formation of the triazole ring is achieved through a cycloaddition reaction between an azide and an alkyne, often facilitated by a copper(I) catalyst.
- Carboxylation : Following triazole formation, carboxyl groups are introduced to yield the dicarboxylate structure.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance:
- Inhibition of Bacterial Growth : Studies have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects.
- Fungal Activity : The compound also demonstrates antifungal properties, potentially targeting cell wall synthesis mechanisms in fungi.
Anticancer Activity
The compound has been evaluated for its anticancer potential:
- Cell Proliferation Inhibition : In vitro studies reveal that it can inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values suggest significant potency compared to standard chemotherapeutic agents.
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| MCF-7 | 1.1 | Doxorubicin | 0.5 |
| HCT-116 | 2.6 | 5-Fluorouracil | 2.0 |
| HepG2 | 1.4 | Pemetrexed | 7.26 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Cell Signaling Modulation : The compound has been shown to affect signaling pathways related to apoptosis and inflammation, contributing to its anticancer and anti-inflammatory effects.
Case Studies
Several studies have investigated the biological efficacy of this compound:
- Antimicrobial Study : A recent study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria significantly more than traditional antibiotics .
- Anticancer Research : Another investigation highlighted its potential in reducing tumor size in animal models when administered alongside conventional chemotherapy .
- Neuroprotective Effects : Emerging research suggests that derivatives of this compound may exhibit neuroprotective properties by modulating inflammatory responses in neurodegenerative diseases .
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "dimethyl 1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate" is not available. However, the search results provide information on the compound itself and the broader applications of 1,2,3-triazole derivatives, which can be helpful in understanding the potential applications of this specific compound.
Chemical Information
- Chemical Name: 4,5-dimethyl 1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- CAS Number: 895650-47-2
- Molecular Formula: C13H12ClN3O5
- Molecular Weight: 325.7045
Potential Applications of 1,2,3-Triazole Derivatives
1,2,3-Triazoles are a class of heterocycles with a wide range of applications in biomedical, biochemical, and material sciences . They have been used to create compounds with antimicrobial, antibacterial, antiviral, anti-HIV, anti-inflammatory, and anticancer properties .
1,2,3-Triazole derivatives as antidiabetic agents
A series of novel alkyl derivatives and 1 H-1,2,3-triazole analogues of Meldrum’s acid were synthesized and screened for in vitro α-glucosidase inhibitory activity to examine their antidiabetic potential . These compounds demonstrated high to moderate α-glucosidase inhibitory potency .
1,2,3-Triazole derivatives as enzyme inhibitors
Other studies cover the synthesis of 1,2,3-triazole derivatives with some in silico interaction, important for anti-ChE activity . Some triazole derivatives have been shown to be potent BuChE inhibitors .
Synthesis of 1,2,3-Triazoles
Comparison with Similar Compounds
Substituent Variations and Their Impact
The N(1) substituent and ester groups (methyl vs. ethyl) significantly alter the properties of 1,2,3-triazole-4,5-dicarboxylates:
Key Observations :
Spectroscopic Properties
- NMR :
- Methyl esters (e.g., compound 6a) show distinct singlets for ester protons at δ~3.97–4.00 ppm, while ethyl esters (e.g., 6b) display multiplets at δ~1.24–1.33 and δ~4.29–4.39 ppm .
- The chloro and methoxy substituents in the target compound would deshield aromatic protons, likely appearing as a multiplet in the δ~6.8–7.3 ppm range (similar to ) .
- IR : Ester carbonyl stretches (ν~1723 cm⁻¹) are consistent across analogs, but aryl substituents may introduce additional bands (e.g., C-Cl at ~702 cm⁻¹) .
Reactivity and Stability
- Reduction: NaBH₄ selectively reduces methyl esters over ethyl esters in dimethyl 1-(2-ethoxy-2-oxoethyl)-... The target compound’s methyl esters may undergo similar chemoselective reactions.
- Photolysis: Diethyl 1-(1-naphthyl)-... (2a) degrades faster under UV than derivatives with electron-donating substituents (e.g., dimethylamino). The target’s chloro-methoxy group may confer intermediate stability .
Q & A
Q. What are the standard synthetic routes for dimethyl 1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate?
The compound is typically synthesized via cycloaddition or multi-step condensation reactions. A common approach involves:
- Reaction setup : Refluxing intermediates (e.g., hydrazides or azides) in polar aprotic solvents like DMSO or DMF for 12–24 hours .
- Purification : Distillation under reduced pressure followed by crystallization using ethanol-water mixtures, yielding light-colored powders (average yield: ~65%) .
- Key validation : Confirm regioselectivity via H NMR (e.g., aromatic proton shifts at δ 7.01–7.43 ppm) and HRMS (e.g., [M+H] peaks at 312.1348) .
Q. Which spectroscopic and crystallographic techniques confirm the structure of this compound?
| Technique | Key Parameters | Reference |
|---|---|---|
| X-ray diffraction | Space group , , , , , | |
| H NMR | Aromatic protons (δ 6.5–7.43 ppm), methoxy groups (δ 3.68–3.78 ppm) | |
| HRMS | Exact mass matching (e.g., 312.1348 for [M+H]) |
Q. What are the known biological activities associated with 1,2,3-triazole derivatives?
1,2,3-Triazoles exhibit broad applications in agrochemicals (e.g., fungicides), corrosion inhibition, and bioactive agents (e.g., antimicrobial or anticancer scaffolds) . Specific activities depend on substituents; electron-withdrawing groups (e.g., -Cl, -I) enhance stability and target binding .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound under varying catalytic conditions?
- Catalyst screening : Test Cu(I)/Ru(II) catalysts for click chemistry to improve regioselectivity and reduce side products .
- Solvent effects : Compare DMSO (high polarity, 65% yield) vs. THF (lower polarity, ~50% yield) to balance reactivity and solubility .
- Temperature control : Optimize reflux duration (e.g., 18 hours at 110°C vs. 24 hours at 90°C) to minimize decomposition .
Q. What strategies resolve contradictory bioactivity data in different assay systems?
- Assay standardization : Use consistent cell lines (e.g., HeLa vs. HEK293) and control for solvent interference (e.g., DMSO ≤ 0.1% v/v) .
- Dose-response curves : Compare IC values across multiple concentrations (e.g., 1–100 µM) to identify assay-specific thresholds .
- Structural analogs : Synthesize derivatives (e.g., replacing -Cl with -OCH) to isolate substituent effects on activity .
Q. What computational methods support crystallographic data interpretation for this compound?
- Refinement software : Use SHELX or OLEX2 for least-squares refinement () and electron density mapping .
- DFT calculations : Validate bond angles (e.g., ) and torsional parameters against experimental data .
- Hirshfeld analysis : Quantify intermolecular interactions (e.g., H-bonding, halogen contacts) to explain packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
